An In-depth Technical Guide to 1-Propanamine, 3-(ethoxydimethylsilyl)-
An In-depth Technical Guide to 1-Propanamine, 3-(ethoxydimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Propanamine, 3-(ethoxydimethylsilyl)-, a versatile organosilane compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents for surface modification and functionalization. The guide details the compound's structure, physical and chemical properties, and typical applications, with a focus on experimental protocols for surface modification. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to aid in the characterization of this compound. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physical Properties
1-Propanamine, 3-(ethoxydimethylsilyl)- is an organofunctional silane that possesses both a reactive primary amine and a hydrolyzable ethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 1-Propanamine, 3-(ethoxydimethylsilyl)- |
| Synonyms | 3-Aminopropyldimethylethoxysilane, (3-Aminopropyl)dimethylethoxysilane, 3-(Ethoxydimethylsilyl)propylamine |
| CAS Number | 18165-98-5 |
| Molecular Formula | C₇H₁₉NOSi |
| Molecular Weight | 161.32 g/mol |
| SMILES | CCO--INVALID-LINK--(C)CCCN |
| InChI | InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 60 °C @ 8 mmHg | |
| Density | 0.857 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.429 | |
| Flash Point | 58 °C (136 °F) | |
| Solubility | Soluble in organic solvents, reacts with water. |
Chemical Reactivity and Applications
The reactivity of 1-Propanamine, 3-(ethoxydimethylsilyl)- is centered around its two primary functional groups: the primary amine and the ethoxysilyl group.
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Hydrolysis and Condensation of the Ethoxysilyl Group: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol group (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form a polysiloxane network.
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Reactivity of the Primary Amine Group: The terminal primary amine group is a versatile nucleophile and can participate in a wide range of chemical reactions. This allows for the subsequent attachment of various organic molecules, including polymers, biomolecules (proteins, DNA), and fluorescent dyes, to the functionalized surface.
This dual reactivity makes 1-Propanamine, 3-(ethoxydimethylsilyl)- an excellent coupling agent and surface modifier. Its primary applications include:
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Surface Functionalization: Modifying the surfaces of glass, silica, and other inorganic materials to introduce primary amine groups.
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Adhesion Promotion: Enhancing the adhesion between organic resins and inorganic fillers or reinforcements.
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Biomolecule Immobilization: Covalently attaching proteins, enzymes, and nucleic acids to solid supports for applications in biosensors, diagnostics, and biocatalysis.
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Nanoparticle Modification: Functionalizing the surface of nanoparticles to improve their dispersion and compatibility with organic matrices.
Experimental Protocols: Surface Modification
The following protocols are generalized procedures for the surface modification of glass or silica substrates. Optimization may be required depending on the specific substrate and application.
Substrate Cleaning
Proper cleaning of the substrate is critical for achieving a uniform and stable silane layer.
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Protocol 3.1.1: Piranha Solution Cleaning (Use with extreme caution)
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Prepare a 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
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Immerse the substrates in the Piranha solution for 10-30 minutes.
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Rinse the substrates thoroughly with deionized water.
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Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of dry nitrogen.
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Protocol 3.1.2: Base/Acid Cleaning
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Sonicate the substrates in a 2% solution of a laboratory detergent (e.g., Alconox) in deionized water for 15 minutes.
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Rinse thoroughly with deionized water.
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Immerse the substrates in 1 M NaOH for 15 minutes.
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Rinse thoroughly with deionized water.
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Immerse the substrates in 1 M HCl for 15 minutes.
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Rinse thoroughly with deionized water.
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Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of dry nitrogen.
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Silanization
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Protocol 3.2.1: Anhydrous Solvent Deposition
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Prepare a 1-5% (v/v) solution of 1-Propanamine, 3-(ethoxydimethylsilyl)- in an anhydrous solvent (e.g., toluene, ethanol).
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Immerse the cleaned and dried substrates in the silane solution for 30 minutes to 2 hours at room temperature.
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Rinse the substrates with the anhydrous solvent to remove excess silane.
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Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation.
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Rinse the cured substrates with the solvent and dry under a stream of nitrogen.
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Protocol 3.2.2: Aqueous Solvent Deposition
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Prepare a 1-2% (v/v) solution of 1-Propanamine, 3-(ethoxydimethylsilyl)- in a 95:5 (v/v) mixture of water and ethanol.
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Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis.
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Immerse the cleaned substrates in the silane solution for 2-5 minutes.
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Rinse the substrates with deionized water.
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Cure the substrates in an oven at 110-120 °C for 10-15 minutes.
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Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₃ | ~0.1 | Singlet | 6H |
| Si-CH₂-CH₂-CH₂-NH₂ | ~0.5-0.7 | Multiplet | 2H |
| Si-CH₂-CH₂-CH₂-NH₂ | ~1.4-1.6 | Multiplet | 2H |
| NH₂ | ~1.5-2.5 (broad) | Singlet | 2H |
| Si-CH₂-CH₂-CH₂-NH₂ | ~2.6-2.8 | Triplet | 2H |
| O-CH₂-CH₃ | ~3.6-3.8 | Quartet | 2H |
| O-CH₂-CH₃ | ~1.1-1.3 | Triplet | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Si-CH₃ | ~ -2.0 |
| Si-CH₂-CH₂-CH₂-NH₂ | ~10-12 |
| O-CH₂-CH₃ | ~18-20 |
| Si-CH₂-CH₂-CH₂-NH₂ | ~28-30 |
| Si-CH₂-CH₂-CH₂-NH₂ | ~45-47 |
| O-CH₂-CH₃ | ~58-60 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 5: Predicted FT-IR Characteristic Peaks
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3400 (broad) | N-H stretching (primary amine) |
| 2900-2980 | C-H stretching (alkyl) |
| 1590-1650 | N-H bending (primary amine) |
| 1250-1260 | Si-CH₃ symmetric deformation |
| 1080-1100 | Si-O-C stretching |
| 800-840 | Si-C stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for organosilanes include the loss of alkyl and alkoxy groups.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 161 | [M]⁺ |
| 146 | [M - CH₃]⁺ |
| 116 | [M - OCH₂CH₃]⁺ |
| 102 | [M - CH₂CH₂NH₂]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
Safety and Handling
1-Propanamine, 3-(ethoxydimethylsilyl)- is a flammable liquid and can cause skin and eye irritation. It is also moisture-sensitive.
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
1-Propanamine, 3-(ethoxydimethylsilyl)- is a valuable chemical tool for the functionalization and modification of surfaces. Its bifunctional nature allows for the creation of stable interfaces between inorganic and organic materials, with wide-ranging applications in materials science, biotechnology, and beyond. This guide provides the essential chemical, physical, and safety information, along with practical experimental protocols and predicted spectroscopic data, to facilitate its effective and safe use in research and development.
